2-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine
Overview
Description
2-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine is a complex organic compound characterized by the presence of dichlorophenyl and nitrobenzodioxol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one . The reaction conditions for this nitration process include a reaction temperature of 60°C and a residence time of 30 seconds in a continuous flow microreactor system, which significantly improves the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance mass transfer efficiency and control reaction conditions more precisely. The use of such advanced techniques ensures higher yields and better quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dimethyl-1,3-benzodioxol-5-yl)ethanamine: This compound shares a similar benzodioxol structure but differs in the presence of dimethyl groups instead of nitro and dichlorophenyl groups.
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound is an intermediate in the synthesis of the target compound and shares the dichlorophenyl group.
Uniqueness
2-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4/c17-12-2-1-10(13(18)6-12)3-4-19-8-11-5-15-16(24-9-23-15)7-14(11)20(21)22/h1-2,5-7,19H,3-4,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUSOQJFTCJZLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CNCCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153211 | |
Record name | N-[2-(2,4-Dichlorophenyl)ethyl]-6-nitro-1,3-benzodioxole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355383-38-9 | |
Record name | N-[2-(2,4-Dichlorophenyl)ethyl]-6-nitro-1,3-benzodioxole-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355383-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(2,4-Dichlorophenyl)ethyl]-6-nitro-1,3-benzodioxole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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